1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride
Description
Nomenclature and Structural Classification
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride belongs to the chemical class of fluorinated aromatic amines, specifically categorized as a difluorophenylalkylamine derivative. The compound features a hexyl chain attached to an amine group, which is further connected to a 3,4-difluorophenyl ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride. The structural classification places this compound within the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique chemical and physical properties.
The compound's structural features include a primary amine functionality that exists in a protonated state when complexed with hydrochloric acid, forming the stable hydrochloride salt. The hexyl chain provides lipophilic character, while the difluorophenyl group contributes to the compound's electronic properties through the electron-withdrawing effects of the fluorine substituents. The specific positioning of fluorine atoms at the 3,4-positions creates a distinctive substitution pattern that influences both the compound's chemical reactivity and its potential biological interactions.
The stereochemical considerations of this compound are also noteworthy, as the presence of a chiral center at the carbon bearing the amine group allows for the existence of enantiomeric forms. However, the compound is typically synthesized and studied as a racemic mixture unless specific stereochemical control is employed during synthesis. The three-dimensional structure of the molecule is influenced by the tetrahedral geometry around the amine carbon and the planar nature of the difluorophenyl ring system.
Chemical Registry Information and Historical Context
The Chemical Abstracts Service has assigned the registry number 1864060-36-5 to this compound, providing a unique identifier for this specific compound in chemical databases and literature. The molecular formula is established as C₁₂H₁₈ClF₂N, with a precise molecular weight of 249.73 grams per mole. The compound is also catalogued under the Molecular Design Limited number MFCD28126344, which facilitates its identification in various chemical inventory systems.
The historical development of this compound is closely tied to the broader evolution of organofluorine chemistry, which gained significant momentum in the mid-20th century as researchers began to explore the unique properties imparted by fluorine substitution. The systematic study of fluorinated aromatic amines emerged as part of efforts to develop new pharmaceutical agents and specialty chemicals with enhanced metabolic stability and altered pharmacokinetic properties. The specific synthesis and characterization of this compound represents part of the ongoing research into structure-activity relationships within fluorinated amine systems.
The compound's entry into chemical databases and commercial availability through various suppliers indicates its recognition as a valuable research tool and synthetic intermediate. The standardized structural representations, including the Simplified Molecular-Input Line-Entry System notation "CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl", facilitate computational analysis and database searching. These standardized identifiers have become essential for modern chemical informatics and enable researchers to efficiently locate and compare data across different sources and studies.
Position in Organofluorine Chemistry
This compound occupies a significant position within the field of organofluorine chemistry, representing the class of compounds that combine aromatic fluorination with aliphatic amine functionality. Organofluorine chemistry, which encompasses organic compounds containing carbon-fluorine bonds, has become increasingly important due to the unique properties that fluorine substitution imparts to organic molecules. The carbon-fluorine bond is characterized as one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-hydrogen or carbon-chlorine bonds.
The electronic properties of fluorine, particularly its high electronegativity of 3.98 and low polarizability, create distinctive effects when incorporated into organic structures. In the case of this compound, the fluorine atoms at the 3,4-positions of the phenyl ring create a specific electronic environment that influences the compound's chemical behavior. The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, affecting both electrophilic and nucleophilic substitution reactions that might occur at other positions on the ring.
The positioning of fluorine atoms in organofluorine compounds significantly impacts their physical and chemical properties. The 3,4-difluoro substitution pattern creates a unique dipole moment distribution that influences intermolecular interactions and solubility characteristics. This specific fluorination pattern has been studied extensively in pharmaceutical chemistry, where it is known to enhance metabolic stability while maintaining or improving biological activity compared to non-fluorinated analogs.
Within the broader context of fluorinated pharmaceuticals and agrochemicals, compounds like this compound serve as important building blocks and research tools. The systematic study of such compounds contributes to our understanding of how fluorine substitution affects molecular properties, including lipophilicity, protein binding, and membrane permeability. This knowledge is essential for the rational design of new fluorinated compounds with desired properties for specific applications.
Relationship to Other Fluorinated Amines
The structural relationship of this compound to other fluorinated amines provides important insights into structure-activity relationships and chemical behavior patterns. Several closely related compounds exist that share similar structural features but differ in specific substitution patterns or chain lengths, allowing for systematic comparison of their properties and activities. The 1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride, with the same molecular formula C₁₂H₁₈ClF₂N and molecular weight of 249.73 grams per mole, represents a positional isomer where fluorine atoms are located at the 2,4-positions rather than the 3,4-positions.
The comparative analysis of these positional isomers reveals the significant impact that fluorine placement has on molecular properties. The 2,4-difluoro substitution pattern creates different electronic and steric environments compared to the 3,4-difluoro arrangement, potentially affecting the compound's reactivity, solubility, and biological interactions. Studies of such isomeric relationships have demonstrated that even minor changes in fluorine positioning can result in substantially different pharmacological profiles and chemical behaviors.
| Compound | Fluorine Positions | Chemical Abstracts Service Number | Molecular Weight |
|---|---|---|---|
| This compound | 3,4 | 1864060-36-5 | 249.73 g/mol |
| 1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride | 2,4 | 1864074-27-0 | 249.73 g/mol |
| (1S)-1-(2,4-difluorophenyl)hexan-1-amine | 2,4 | Available | 213.27 g/mol |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride | 3,4 | 1156491-10-9 | 207.63 g/mol |
Another important class of related compounds includes those with modified chain lengths while maintaining the 3,4-difluorophenyl substitution pattern. The 4-(3,4-Difluorophenyl)butan-1-amine, with molecular formula C₁₀H₁₃F₂N and molecular weight 185.21 grams per mole, represents a shorter chain analog that allows for investigation of how aliphatic chain length affects the compound's properties. These chain length variations provide valuable structure-activity relationship data, particularly relevant for pharmaceutical applications where optimal chain length can significantly impact biological activity and pharmacokinetic properties.
The stereochemical relationships within this family of compounds add another layer of complexity and opportunity for study. Compounds such as (1S)-1-(2,4-difluorophenyl)hexan-1-amine demonstrate the importance of stereochemistry in determining biological activity. The availability of both racemic mixtures and enantiomerically pure forms allows researchers to investigate the specific contributions of each stereoisomer to the overall biological and chemical profile of these fluorinated amines.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGMFQUTSPUOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-36-5 | |
| Record name | Benzenemethanamine, 3,4-difluoro-α-pentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic precursors: 3,4-difluorobenzene or derivatives such as 1-(3,4-difluorophenyl)ethylene serve as key starting materials.
- Alkylation agents: Hexan-1-amine or suitable alkyl chain precursors.
- Catalysts and reagents: Borane complexes, sodium hydroxide, sodium hypochlorite, and amide-forming reagents.
Synthetic Routes
Cyclopropanation and Hofmann Rearrangement (Analogous Approach)
A method developed for related difluorophenyl cyclopropylamines involves:
- Cyclopropanation: Conversion of a precursor compound (e.g., formula V) via cyclopropanation to form an intermediate (formula IV).
- Amide formation: The intermediate is converted to an amide.
- Hofmann degradation: The amide undergoes Hofmann rearrangement to yield the amine (formula II).
- Salt formation: The amine is then converted to its hydrochloride salt or other acid addition salts for isolation.
This method is noted for industrial viability, environmental friendliness, and high yield.
CBS Asymmetric Reduction
- A key step involves CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone intermediate (formula VI) to obtain chiral alcohols or amines (formula V).
- The reaction uses borane-tetrahydrofuran or borane-N,N-diethylphenylamine as reducing agents and a chiral catalyst (formula VII).
- This step ensures stereochemical purity, important for pharmaceutical applications.
Alkylation and Functional Group Transformations
- Direct alkylation of 3,4-difluorophenyl derivatives with hexan-1-amine or related amines under controlled conditions.
- Use of catalysts and solvents to promote substitution reactions.
- Purification by recrystallization or chromatography to obtain high-purity hydrochloride salt.
While specific detailed protocols for 1-(3,4-difluorophenyl)hexan-1-amine hydrochloride are scarce, analogous methods for 1-(2,5-difluorophenyl)hexan-1-amine hydrochloride involve similar steps.
Comparative Table of Preparation Steps
| Step Number | Description | Reagents/Catalysts | Notes |
|---|---|---|---|
| 1 | Aromatic precursor preparation | 3,4-Difluorobenzene derivatives | Starting material for fluorinated core |
| 2 | Asymmetric reduction (CBS reduction) | Borane-THF, chiral CBS catalyst | Ensures stereochemical control |
| 3 | Cyclopropanation or alkylation | Appropriate cyclopropanation agents or alkylating agents | Forms key intermediate |
| 4 | Amide formation | Amide-forming reagents | Prepares for Hofmann rearrangement |
| 5 | Hofmann rearrangement | Sodium hydroxide, sodium hypochlorite | Converts amide to amine |
| 6 | Salt formation | Hydrochloric acid | Produces hydrochloride salt |
| 7 | Purification | Recrystallization, chromatography | Ensures product purity |
Research Findings and Industrial Relevance
- The Hofmann rearrangement step is critical for converting amides to primary amines, and its optimization improves yield and environmental safety by avoiding explosive reagents like sodium hydride.
- CBS asymmetric reduction is widely used for obtaining enantiopure amines, which are essential for pharmaceutical intermediates.
- Industrial methods emphasize green chemistry principles, using recyclable catalysts and minimizing hazardous waste.
- The hydrochloride salt form improves compound stability and facilitates handling in pharmaceutical synthesis.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas (H2) and a palladium catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological profile. Notably, studies have shown that it may act as a modulator of enzyme activity and receptor binding, which is essential for drug development.
Medicine
Ongoing research aims to explore its therapeutic potential. The compound has been investigated for its anti-inflammatory and antimicrobial properties, suggesting possible applications in treating various diseases.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products.
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiinflammatory | Potential inhibition of eicosanoid synthesis pathways involved in inflammation. |
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating therapeutic potential. |
| Cytotoxicity | Shows varying levels of cytotoxic effects on different cell lines; requires further investigation. |
Anti-inflammatory Activity
A study evaluated compounds similar to 1-(3,4-Difluorophenyl)hexan-1-amine for their ability to inhibit key enzymes in the arachidonic acid pathway (e.g., COX-1, COX-2). The results indicated significant inhibition rates among structurally similar compounds, suggesting that 1-(3,4-Difluorophenyl)hexan-1-amine may possess similar anti-inflammatory properties.
Antimicrobial Properties
In vitro testing revealed that derivatives of this compound exhibited antimicrobial activity against several bacterial strains. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
Cytotoxicity Assessment
A cytotoxicity study on human embryonic kidney cells indicated that while some derivatives showed low toxicity (selectivity index ≥ 11), others required further evaluation due to higher cytotoxic effects. This highlights the need for careful assessment when considering therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride with structurally related compounds:
Biological Activity
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexan-1-amine chain linked to a difluorinated phenyl group. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring enhances the compound's lipophilicity and influences its interactions with biological targets. This modification can significantly affect its pharmacokinetic properties and biological efficacy.
Research indicates that this compound interacts with specific receptors or enzymes, modulating their activity. The difluorophenyl moiety is believed to enhance binding affinity to these biological targets, which may lead to various physiological effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiinflammatory | Potential inhibition of eicosanoid synthesis pathways, which are crucial in inflammatory responses. |
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential use in treating infections. |
| Cytotoxicity | Studies show varying levels of cytotoxic effects on different cell lines, necessitating further investigation. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated various compounds similar to 1-(3,4-Difluorophenyl)hexan-1-amine for their ability to inhibit key enzymes in the arachidonic acid pathway (e.g., COX-1, COX-2). Compounds with similar structures demonstrated significant inhibition rates, suggesting that 1-(3,4-Difluorophenyl)hexan-1-amine may also possess similar properties .
- Antimicrobial Properties : In vitro testing revealed that derivatives of this compound exhibited antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
- Cytotoxicity Assessment : A cytotoxicity study on human embryonic kidney cells indicated that while some derivatives showed low toxicity (selectivity index ≥ 11), others required further evaluation due to higher cytotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,5-Difluorophenyl)hexan-1-amine | Fluorine at positions 2 and 5 | Moderate anti-inflammatory activity |
| 1-(2-Fluorophenyl)pentan-1-amine | Single fluorine substitution | Lower lipophilicity; reduced binding affinity |
| 1-(3-Fluorophenyl)hexan-1-amine | Single fluorine at position 3 | Reduced efficacy compared to difluorinated variants |
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride in academic research?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Alkylation : Reacting 3,4-difluorophenyl precursors with hexylamine intermediates under controlled pH and temperature to form the amine backbone.
Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate imines or nitriles to primary amines .
Salt Formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt.
- Key Considerations : Optimize solvent choice (e.g., anhydrous THF or ethanol) to avoid side reactions and ensure high yields. Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic fluorine substituents and hexyl chain integrity. ¹⁹F NMR can resolve fluorinated positional isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₈ClF₂N: 265.11 g/mol) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
- Waste Management : Collect aqueous waste containing the compound in labeled containers for neutralization (e.g., with sodium bicarbonate) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during intermediate synthesis to induce asymmetry.
- Catalytic Asymmetric Amination : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereoselective C-N bond formation .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak® IA/IB .
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
Analog Synthesis : Modify the hexyl chain length or fluorine substitution pattern (e.g., 2,3-difluoro vs. 3,4-difluoro) to assess steric/electronic effects .
Biological Assays : Test analogs for receptor binding (e.g., dopamine or serotonin receptors) using radioligand displacement assays .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide structural optimization .
Q. How should discrepancies in solubility data for this compound across studies be methodologically addressed?
- Methodological Answer :
- Standardized Protocols : Use USP/PhEur solubility determination methods (e.g., shake-flask technique) in controlled solvents (water, DMSO) at 25°C .
- Purity Verification : Ensure batch-to-batch consistency via DSC (differential scanning calorimetry) to rule out polymorphic variations affecting solubility .
- Ionic Strength Adjustment : Account for buffer composition (e.g., phosphate vs. acetate) in aqueous solubility studies, as chloride counterions may influence results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
